

An In-depth Technical Guide to Methyl 4-chloro-6-methylnicotinate

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Compound of Interest

Compound Name: **Methyl 4-chloro-6-methylnicotinate**

Cat. No.: **B1357888**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-chloro-6-methylnicotinate**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth technical data for this specific isomer, this guide also includes information on the closely related and more extensively documented isomer, Methyl 6-chloro-4-methylnicotinate, for comparative purposes. All data is clearly attributed to the respective compound.

Core Identifiers and Physicochemical Properties

Methyl 4-chloro-6-methylnicotinate is a pyridine derivative with a chlorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, with a methyl ester at the 3-position.

Table 1: Identifiers for **Methyl 4-chloro-6-methylnicotinate**

Identifier	Value
CAS Number	886372-05-0[1][2][3][4]
Molecular Formula	C ₈ H ₈ ClNO ₂ [1][3]
Molecular Weight	185.61 g/mol [1]
Purity	≥97% (as commercially available)[3]

Table 2: Physicochemical Data for **Methyl 4-chloro-6-methylNicotinate**

Property	Value
Storage Conditions	Inert atmosphere, 2-8°C[2]

Comparative Data for Isomer: Methyl 6-chloro-4-methylNicotinate

For the purpose of providing a broader context, the following tables detail the identifiers and physicochemical properties of the isomer, Methyl 6-chloro-4-methylNicotinate.

Table 3: Identifiers for Methyl 6-chloro-4-methylNicotinate

Identifier	Value
CAS Number	1224464-97-4[5]
Molecular Formula	C ₈ H ₈ ClNO ₂ [5]
Molecular Weight	185.61 g/mol [5]
Synonyms	Methyl 6-chloro-4-methylpyridine-3-carboxylate[5]
SMILES	O=C(C1=C(C)C=C(Cl)N=C1)OC[5]

Table 4: Computational Physicochemical Data for Methyl 6-chloro-4-methylNicotinate

Property	Value
Topological Polar Surface Area (TPSA)	39.19 Å ² [5]
LogP	1.83002[5]
Hydrogen Bond Acceptors	3[5]
Hydrogen Bond Donors	0[5]
Rotatable Bonds	1[5]

Experimental Protocols

Synthesis of Methyl 4-chloro-6-methylNicotinate

A documented method for the synthesis of **Methyl 4-chloro-6-methylNicotinate** involves the conversion of a hydroxyl group to a chloro group followed by esterification. The following protocol is based on a procedure described in patent literature[6].

Materials:

- 4-chloro-6-methyl-nicotinic acid methyl ester (CAS RN 886372-05-0)[6]
- 2,5-Dichlorophenol
- Solvent (e.g., appropriate for nucleophilic aromatic substitution)
- Base (e.g., potassium carbonate)

Procedure:

While the full detailed experimental parameters for the synthesis of the starting material are not provided in the excerpt, the patent describes its use as a commercially available starting material for further reactions. A general plausible synthesis route starting from 4-hydroxy-6-methylnicotinic acid would involve:

- Chlorination: React 4-hydroxy-6-methylnicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) to replace the hydroxyl group with a chlorine atom. This reaction is typically performed at elevated temperatures.
- Esterification: The resulting 4-chloro-6-methylnicotinic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

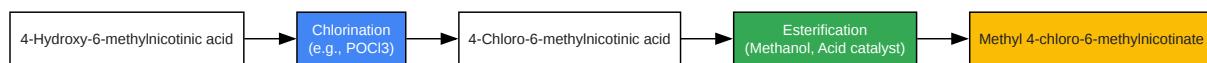
The patent then utilizes this compound in a subsequent step[6]:

- A solution of 0.53 g (2.855 mmol) of 4-chloro-6-methyl-nicotinic acid methyl ester and 2,5-dichlorophenol are reacted to synthesize 4-(2,5-Dichloro-phenoxy)-6-methyl-nicotinic acid methyl ester[6].

Visualizations

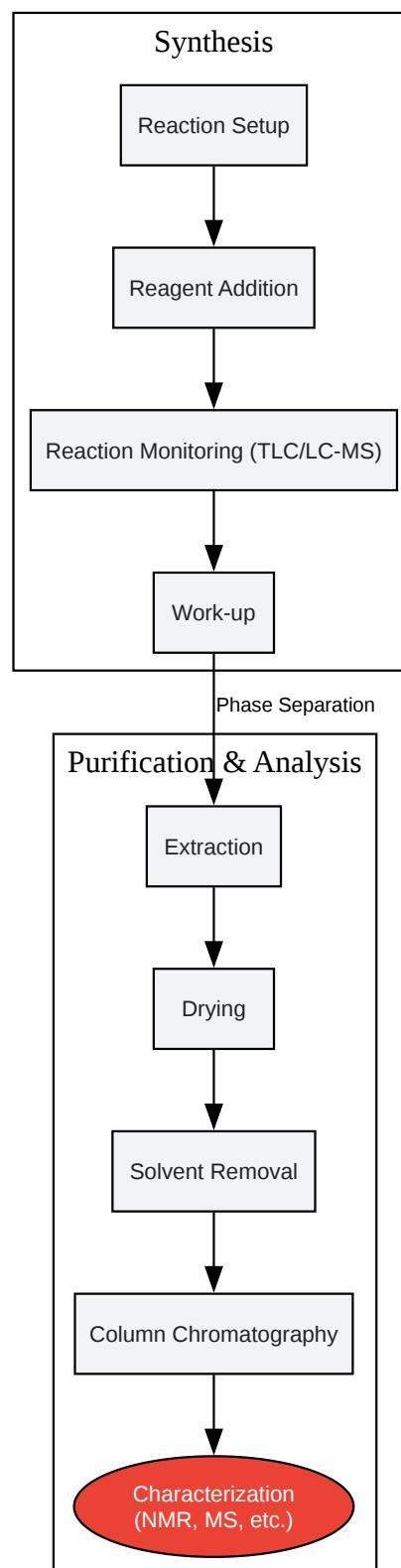
Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway for **Methyl 4-chloro-6-methylnicotinate** and a general experimental workflow for its synthesis and purification.



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A plausible synthetic route for **Methyl 4-chloro-6-methylnicotinate**.

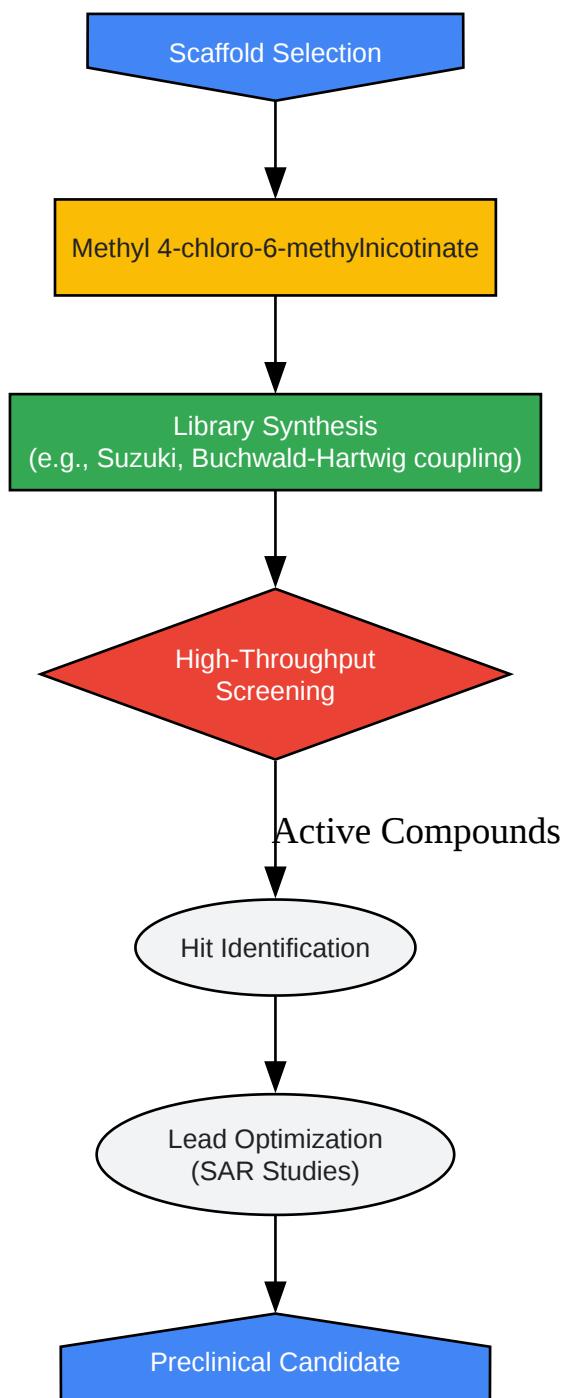


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A general experimental workflow for synthesis and purification.

Potential Application in Drug Discovery

Substituted nicotinic acid derivatives are common scaffolds in drug discovery. The following diagram illustrates a logical workflow where **Methyl 4-chloro-6-methylnicotinate** could be utilized as a building block.



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